2,2,4,4,6-Pentamethylheptane

Description

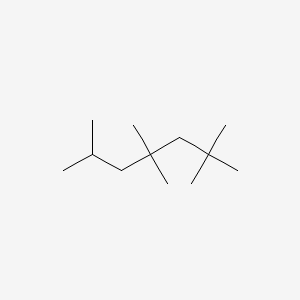

Structure

3D Structure

Properties

IUPAC Name |

2,2,4,4,6-pentamethylheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26/c1-10(2)8-12(6,7)9-11(3,4)5/h10H,8-9H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFQKTWPZFUCOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(C)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9069550 | |

| Record name | Heptane, 2,2,4,4,6-pentamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9069550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62199-62-6 | |

| Record name | 2,2,4,4,6-Pentamethylheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62199-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,4,4,6-Pentamethylheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062199626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptane, 2,2,4,4,6-pentamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptane, 2,2,4,4,6-pentamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9069550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,4,4,6-pentamethylheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.666 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,4,4,6-PENTAMETHYLHEPTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6GD2HP5GQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Branched Alkane Analysis

High-resolution NMR spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of organic molecules. For saturated hydrocarbons like 2,2,4,4,6-pentamethylheptane, NMR provides detailed information about the connectivity and chemical environment of each atom.

One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) spectroscopy, offers the initial and most fundamental insight into the structure of this compound. Due to the molecule's symmetry, several protons and carbons are chemically equivalent, leading to a simpler spectrum than would be expected for a C12 alkane with no symmetry.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by signals in the aliphatic region (typically 0.8-2.0 ppm). The chemical shift of each proton is influenced by its local electronic environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The chemical shifts are indicative of the type of carbon atom (primary, secondary, tertiary, or quaternary).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position(s) | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1, C1', C1'', C6-CH₃, C6-CH₃' | Primary (CH₃) | 0.88 | 31.7 |

| C2, C6 | Quaternary (C) | - | 33.3 |

| C3, C5 | Secondary (CH₂) | 1.15 | 53.2 |

| C4 | Tertiary (CH) | 1.60 | 25.0 |

| C4-CH₃ | Primary (CH₃) | 0.85 | 22.8 |

Note: These are predicted values and may vary slightly from experimental results.

Two-dimensional (2D) NMR techniques are crucial for definitively assigning the signals observed in 1D spectra and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically through two or three bonds. For this compound, COSY would show correlations between the protons on C3 and C4, and between the protons on C4 and C5.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It is invaluable for assigning the proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons, which are not observed in HSQC spectra, by their long-range couplings to nearby protons. For instance, the quaternary carbons at C2 and C6 would show correlations to the protons on the attached methyl groups and the methylene (B1212753) protons at C3 and C5, respectively.

In research contexts, such as the analysis of petroleum fractions or products from isomerization reactions, hydrocarbon samples often exist as complex mixtures. NMR spectroscopy is a powerful tool for characterizing these mixtures without the need for extensive separation. nih.gov By analyzing the distinct chemical shifts and coupling patterns, different isomers of branched alkanes can be identified and quantified. wikipedia.org Advanced techniques like Diffusion-Ordered Spectroscopy (DOSY) can even be used to separate the NMR signals of different components based on their diffusion coefficients, providing a virtual separation of the mixture.

Advanced Mass Spectrometry (MS) for Molecular Fragmentation and Identification

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This information is critical for determining the molecular weight and elucidating the structure of compounds like this compound.

Electron Ionization (EI): In EI-MS, the sample is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. For branched alkanes, the molecular ion peak is often very weak or entirely absent. nih.gov Fragmentation preferentially occurs at the branching points to form more stable secondary and tertiary carbocations. nih.govrsc.org The mass spectrum of this compound is dominated by fragments resulting from the cleavage of C-C bonds.

Interactive Data Table: Major Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Structure of Fragment | Relative Intensity (%) |

| 57 | C₄H₉⁺ | (CH₃)₃C⁺ (tert-Butyl cation) | 100 |

| 43 | C₃H₇⁺ | (CH₃)₂CH⁺ (Isopropyl cation) | 45 |

| 113 | C₈H₁₇⁺ | [M - C₄H₉]⁺ | 30 |

| 41 | C₃H₅⁺ | [C₃H₅]⁺ (Allyl cation) | 25 |

| 71 | C₅H₁₁⁺ | [C₅H₁₁]⁺ | 20 |

| 85 | C₆H₁₃⁺ | [C₆H₁₃]⁺ | 15 |

Data is interpreted from the NIST Mass Spectrum of 2,2,4,6,6-pentamethylheptane (B104275). nist.gov

Chemical Ionization (CI): CI is a "softer" ionization technique that results in less fragmentation than EI. In CI, a reagent gas is ionized, which then transfers a proton to the analyte molecule. This often results in a more prominent protonated molecule peak ([M+H]⁺), which can be crucial for confirming the molecular weight of highly branched alkanes where the molecular ion is not observed in EI.

High-Resolution Mass Spectrometry (HRMS): HRMS measures the m/z of ions with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of a molecule or fragment. For a compound with the nominal mass of 170, such as this compound, HRMS can distinguish its molecular formula (C₁₂H₂₆) from other possible formulas with the same nominal mass.

Isotope Ratio Mass Spectrometry (IRMS): IRMS is a specialized technique used to measure the relative abundance of stable isotopes (e.g., ¹³C/¹²C, ²H/¹H) in a sample. In petroleum research, the isotopic profile of individual hydrocarbons can provide valuable information about their origin, thermal maturity, and biodegradation. spectrabase.comacs.org By coupling a gas chromatograph to an IRMS system (GC-IRMS), the isotopic signature of this compound within a complex mixture can be determined.

Vibrational Spectroscopy (Infrared and Raman) for Conformational and Functional Group Analysis

Vibrational spectroscopy probes the vibrational energy levels of a molecule. Both Infrared (IR) and Raman spectroscopy provide a characteristic "fingerprint" of a molecule, revealing information about its functional groups and conformational isomers.

Infrared (IR) Spectroscopy: The IR spectrum of an alkane is dominated by C-H stretching and bending vibrations. For this compound, the key absorption bands are:

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of sp³ C-H bonds.

C-H Bending: Absorptions in the 1365-1470 cm⁻¹ region correspond to the bending vibrations of methyl (CH₃) and methylene (CH₂) groups. The presence of a gem-dimethyl group (two methyl groups on the same carbon, as at C2 and C6) often gives rise to a characteristic doublet in the 1365-1385 cm⁻¹ region.

Interactive Data Table: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2960 | Asymmetric C-H Stretch | CH₃ |

| ~2870 | Symmetric C-H Stretch | CH₃ |

| ~2925 | Asymmetric C-H Stretch | CH₂ |

| ~2855 | Symmetric C-H Stretch | CH₂ |

| ~1465 | C-H Scissoring/Bending | CH₂ and CH₃ |

| ~1380, ~1365 | C-H Bending (doublet) | Gem-dimethyl |

Data is interpreted from the NIST Gas Phase IR Spectrum of 2,2,4,6,6-pentamethylheptane. nist.gov

Integration of Spectroscopic Data for Comprehensive Structural Confirmation

The unambiguous structural elucidation and purity assessment of a chemical compound, such as this compound, in a research setting relies on the synergistic integration of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a comprehensive and confident confirmation of the molecule's identity and purity. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Modern organic chemistry heavily relies on these spectroscopic methods to determine molecular structures. hscprep.com.au While each technique offers valuable insights, it is their collective application that provides a definitive characterization. IR spectroscopy is adept at identifying the functional groups present, mass spectrometry reveals the molecular mass and fragmentation patterns which aid in identifying structural features, and NMR spectroscopy provides a detailed map of the carbon-hydrogen framework. hscprep.com.au

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule. Both ¹H (proton) and ¹³C NMR are utilized to map out the carbon skeleton and the environments of the hydrogen atoms.

¹H NMR Spectroscopy: This technique provides information about the different types of protons in a molecule, their relative numbers, and their neighboring protons. For this compound, one would expect to see distinct signals corresponding to the chemically non-equivalent protons. The chemical shift (δ) of each signal indicates the electronic environment of the protons, while the integration of the signal reveals the relative number of protons of that type. The splitting pattern (multiplicity) of a signal, governed by the n+1 rule, indicates the number of adjacent, non-equivalent protons. For a highly branched alkane like this compound, the spectrum would show overlapping signals in the alkane region (typically 0.8-2.0 ppm).

¹³C NMR Spectroscopy: A ¹³C NMR spectrum displays a single peak for each chemically unique carbon atom in the molecule. This provides a direct count of the different carbon environments. The chemical shifts of these peaks indicate the type of carbon (e.g., CH₃, CH₂, CH, or quaternary). For this compound, with its 12 carbon atoms, the number of unique signals would confirm the molecular symmetry.

Expected ¹H and ¹³C NMR Data for this compound

| ¹H NMR | Signal | Approx. Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| a | ~0.8-0.9 | Doublet | 6H | C6-CH₃, C7-CH₃ | |

| b | ~0.9-1.0 | Singlet | 9H | C1-CH₃, C1'-CH₃, C2-CH₃ | |

| c | ~1.1-1.3 | Multiplet | 2H | C5-CH₂ | |

| d | ~1.3-1.5 | Singlet | 6H | C3-CH₃, C3'-CH₃ | |

| e | ~1.6-1.8 | Multiplet | 1H | C4-H | |

| f | ~1.8-2.0 | Multiplet | 2H | C3-CH₂ | |

| ¹³C NMR | Signal | Approx. Chemical Shift (ppm) | Assignment | ||

| 1 | ~22-25 | C6-CH₃, C7-CH₃ | |||

| 2 | ~28-32 | C1-CH₃, C1'-CH₃, C2-CH₃ | |||

| 3 | ~30-35 | Quaternary C2 | |||

| 4 | ~35-40 | C4-CH | |||

| 5 | ~45-50 | C5-CH₂ | |||

| 6 | ~50-55 | Quaternary C4 | |||

| 7 | ~55-60 | C3-CH₂ |

Note: The chemical shifts are approximate and would require experimental data for precise values.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern. When a molecule is ionized in a mass spectrometer, it forms a molecular ion (M⁺), which can then break apart into smaller, charged fragments. chemguide.co.uk

For this compound (C₁₂H₂₆), the molecular weight is 170.34 g/mol . nist.gov The mass spectrum would be expected to show a molecular ion peak at an m/z (mass-to-charge ratio) of 170. The fragmentation of branched alkanes is often characterized by the cleavage of C-C bonds to form stable carbocations. libretexts.org The most abundant fragment ion typically corresponds to the most stable carbocation that can be formed.

Expected Mass Spectrometry Fragmentation Data for this compound

| m/z | Possible Fragment Ion | Significance |

| 170 | [C₁₂H₂₆]⁺ | Molecular Ion (M⁺) |

| 155 | [C₁₁H₂₃]⁺ | Loss of a methyl group (CH₃) |

| 113 | [C₈H₁₇]⁺ | Cleavage at the C4-C5 bond |

| 57 | [C₄H₉]⁺ | tert-Butyl cation, often a very stable and abundant fragment |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

The presence of a prominent peak at m/z = 57, corresponding to the tert-butyl cation, would be a strong indicator of the presence of the (CH₃)₃C- group in the structure. The specific pattern of fragment ions provides a fingerprint that can be used to identify the compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. Alkanes, such as this compound, have relatively simple IR spectra. The key absorptions are due to C-H stretching and bending vibrations.

Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 2850-3000 | C-H stretch (sp³ hybridized) | Strong |

| 1450-1470 | C-H bend (methylene and methyl) | Medium |

| 1365-1385 | C-H bend (methyl, often a doublet for gem-dimethyl groups) | Medium-Strong |

While the IR spectrum of an alkane is not as information-rich as its NMR or mass spectra for detailed structural elucidation, it is crucial for confirming the absence of other functional groups (like C=O, O-H, or C=C), thereby verifying that the compound is a saturated hydrocarbon. libretexts.org

Comprehensive Structural Confirmation and Purity Assessment

The definitive structural confirmation of this compound is achieved by integrating the data from these spectroscopic techniques:

Mass Spectrometry establishes the molecular formula (from the molecular ion peak and isotopic distribution) as C₁₂H₂₆.

Infrared Spectroscopy confirms the compound is a saturated alkane, showing only C-H and C-C single bond vibrations.

¹³C NMR Spectroscopy indicates the number of unique carbon environments, which must be consistent with the proposed structure's symmetry.

¹H NMR Spectroscopy provides the final, detailed piece of the puzzle. The chemical shifts, integration, and splitting patterns of the proton signals must align perfectly with the number and connectivity of the protons in the this compound structure.

For purity assessment, these same techniques are invaluable. The presence of unexpected peaks in any of the spectra (e.g., additional signals in the NMR spectra, unexpected fragment ions in the mass spectrum, or absorptions for other functional groups in the IR spectrum) would indicate the presence of impurities. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful for separating and identifying volatile impurities.

Reactivity and Mechanistic Studies of 2,2,4,4,6 Pentamethylheptane Transformations

Fundamental Investigations of C-H Bond Activation in Branched Alkanes

The activation of C-H bonds in alkanes is a pivotal step in their functionalization. In branched alkanes like 2,2,4,4,6-pentamethylheptane, the presence of primary (1°), secondary (2°), and tertiary (3°) C-H bonds introduces selectivity challenges. The reactivity of these bonds generally follows the order 3° > 2° > 1°, which is inversely related to their bond dissociation energies. However, steric hindrance around the more substituted centers can influence this reactivity pattern.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for selective functionalization. nih.gov The mechanism often involves the coordination of the alkane to a metal center, followed by oxidative addition or a concerted metalation-deprotonation step. rsc.org For branched alkanes, the regioselectivity of C-H activation is a subject of intensive research. While electronic factors favor the cleavage of weaker tertiary C-H bonds, some catalytic systems exhibit a preference for the less sterically hindered primary C-H bonds. nih.govrsc.org This selectivity can be tuned by the design of the catalyst and ligands, as well as by the reaction conditions. For instance, some iridium-based catalysts are known to favor terminal C-H borylation. The development of catalysts that can overcome the inherent reactivity differences to target specific C-H bonds is a key goal in this field.

Recent computational and experimental studies on alkane functionalization have shown that with certain catalytic systems, the activation of C-H bonds can proceed through a pathway with no energetic barrier. acs.org In such cases, the selectivity is not governed by differences in activation energies but may be influenced by the statistical probability of a particular C-H bond being in the vicinity of the catalyst's active site. acs.org

Radical Reactions and Their Propagation Mechanisms in Hydrocarbon Systems

Free-radical reactions are a cornerstone of alkane chemistry, typically initiated by heat or ultraviolet (UV) light. wikipedia.orglibretexts.org A classic example is radical halogenation, which proceeds via a chain mechanism involving three distinct stages: initiation, propagation, and termination. libretexts.org

Initiation: This step involves the homolytic cleavage of a halogen molecule (e.g., Cl₂ or Br₂) to generate two halogen radicals.

Propagation: A halogen radical then abstracts a hydrogen atom from the alkane, forming a hydrogen halide and an alkyl radical. This alkyl radical subsequently reacts with another halogen molecule to yield the halogenated alkane and a new halogen radical, which continues the chain. youtube.com

Termination: The chain reaction ceases when two radicals combine. libretexts.org

In the case of this compound, the initial hydrogen abstraction can occur at a primary, secondary, or tertiary position. The stability of the resulting alkyl radical is a key factor in determining the major product. The order of radical stability is tertiary > secondary > primary, due to hyperconjugation and steric effects. masterorganicchemistry.com Consequently, abstraction of the tertiary hydrogen at the C-4 position would be favored, leading to the formation of a tertiary radical.

However, the statistical distribution of the different types of hydrogen atoms also plays a role. This compound possesses:

Primary hydrogens (on the methyl groups)

Secondary hydrogens (at the C-3 and C-5 positions)

A tertiary hydrogen (at the C-4 position)

While the tertiary radical is the most stable, the sheer number of primary hydrogens can lead to a mixture of products, particularly in less selective reactions like chlorination. wikipedia.org Bromination, being a more selective reaction, would be expected to yield a higher proportion of the product resulting from the abstraction of the tertiary hydrogen.

Catalytic Conversion Pathways of Branched Hydrocarbons (e.g., Isomerization, Cracking)

Catalytic processes are vital in the refining of petroleum to produce high-value products like gasoline. For branched alkanes, isomerization and cracking are two of the most important conversion pathways.

Isomerization is the process of rearranging the carbon skeleton of an alkane to form a more branched isomer, which often has a higher octane (B31449) rating. researchgate.net This reaction is typically catalyzed by solid acids, such as zeolites, or bifunctional catalysts that possess both acidic and metallic sites (e.g., platinum on chlorinated alumina). researchgate.netntnu.no The classical bifunctional mechanism involves several steps:

Dehydrogenation of the alkane on a metal site to form an alkene. researchgate.net

Protonation of the alkene on an acid site to generate a carbenium ion. ntnu.no

Rearrangement of the carbenium ion to a more stable, branched isomer.

Deprotonation of the branched carbenium ion to form a branched alkene. ntnu.no

Hydrogenation of the branched alkene on the metal site to yield the final isomerized alkane. researchgate.net

Catalytic cracking breaks down large hydrocarbon molecules into smaller, more valuable ones, such as those in the gasoline and olefin range. uw.edu.plessentialchemicalindustry.org This process is typically carried out at high temperatures using catalysts like zeolites (e.g., HZSM-5). daneshyari.com The mechanism involves the formation of carbenium ions on the acid sites of the catalyst, followed by β-scission of C-C bonds to yield a smaller alkene and a new carbenium ion, which can then propagate the cracking process.

A study on the supercritical catalytic cracking of a binary mixture of n-dodecane and iso-dodecane (mainly 2,2,4,6,6-pentamethylheptane) over an HZSM-5 zeolite catalyst revealed that the highly branched structure of 2,2,4,6,6-pentamethylheptane (B104275) makes it significantly more resistant to cracking compared to its linear isomer. daneshyari.com The cracking of n-dodecane was found to be influenced by the presence of 2,2,4,6,6-pentamethylheptane. daneshyari.com

Table 1: Comparison of Isomerization and Catalytic Cracking

| Feature | Isomerization | Catalytic Cracking |

|---|---|---|

| Primary Goal | Rearrangement of carbon skeleton | Reduction of molecular weight |

| Typical Feedstock | Light straight-chain alkanes | Heavy hydrocarbons (e.g., gas oil) |

| Key Products | Branched alkanes | Gasoline, olefins, LPG |

| Catalyst Type | Bifunctional (metal/acid) or solid acid | Solid acids (e.g., zeolites) |

| Core Mechanism | Carbenium ion rearrangement | Carbenium ion β-scission |

Mechanistic Characterization of Thermal and Oxidative Decomposition Processes

Thermal decomposition , or pyrolysis, involves the breakdown of compounds by heat in the absence of oxygen. wikipedia.org For alkanes, this process is believed to proceed through a free-radical chain mechanism. ncert.nic.in The initiation step is the homolytic cleavage of a C-C bond, which generally has a lower bond dissociation energy than a C-H bond. In highly branched alkanes like this compound, the C-C bonds adjacent to quaternary carbons are particularly susceptible to cleavage due to the formation of stable tertiary radicals.

The initial radical fragments can then undergo a series of propagation reactions, including hydrogen abstraction and β-scission, to produce a complex mixture of smaller alkanes and alkenes. frontiersin.org The decomposition temperature is a key parameter, with higher temperatures leading to more extensive cracking and the formation of smaller molecules. frontiersin.org

Oxative decomposition occurs when alkanes react with an oxidant, such as oxygen. While alkanes are generally resistant to oxidation at moderate temperatures, those containing tertiary C-H bonds can be more susceptible. ncert.nic.in The oxidation of this compound would likely be initiated at the tertiary C-H bond at the C-4 position, leading to the formation of a hydroperoxide intermediate. This intermediate can then decompose to form alcohols, ketones, and other oxygenated products. The stability and resistance to oxidation are important properties for industrial applications where the compound might be exposed to air at elevated temperatures. tiiips.com

Photochemical and Environmental Reaction Mechanisms of Branched Alkanes

In the atmosphere, the primary removal mechanism for alkanes is their reaction with hydroxyl (•OH) radicals during the day. copernicus.org This reaction initiates a complex series of photochemical processes that can contribute to the formation of ozone and secondary organic aerosols.

The reaction of a branched alkane like this compound with an •OH radical proceeds via hydrogen abstraction to form an alkyl radical (R•) and a water molecule.

R-H + •OH → R• + H₂O

The site of hydrogen abstraction is influenced by the stability of the resulting alkyl radical, with a preference for the tertiary position. The alkyl radical then rapidly reacts with molecular oxygen to form a peroxy radical (RO₂•).

R• + O₂ → RO₂•

In the presence of nitrogen oxides (NOx), the peroxy radical can react with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂).

RO₂• + NO → RO• + NO₂

The alkoxy radical is a key intermediate that can undergo several reaction pathways, including isomerization, decomposition (C-C bond scission), or reaction with O₂. These pathways lead to the formation of a variety of stable, oxygenated products such as aldehydes, ketones, and nitrates. For highly branched alkanes, the decomposition of the alkoxy radical can be a significant pathway, leading to the formation of smaller, more volatile organic compounds. The photocatalytic degradation of alkanes on surfaces like titanium dioxide has also been studied as a potential method for air purification. researchgate.net

Advanced Analytical Methodologies for Detection and Quantification in Research Applications

Multidimensional Gas Chromatography (GCxGC) for High-Resolution Isomer Separation

For exceptionally complex mixtures where single-column GC cannot provide adequate separation, comprehensive two-dimensional gas chromatography (GCxGC) is a powerful alternative. chemistry-matters.com This technique utilizes two columns with different stationary phases connected by a modulator. sepsolve.com

The entire sample is subjected to separation in both columns. resolution-lab.com Typically, a long, non-polar primary column provides a boiling-point-based separation. The effluent is then collected in fractions by the modulator and rapidly re-injected onto a short, secondary column of different polarity (e.g., a mid-polar phase), which provides a second dimension of separation based on polarity or shape selectivity. sepsolve.comcopernicus.org

The result is a significant increase in peak capacity and resolution, allowing for the separation of isomers that co-elute in one-dimensional GC. chemistry-matters.comsepsolve.com For a mixture containing 2,2,4,4,6-pentamethylheptane and its isomers, GCxGC can separate the highly branched isomers from less-branched and linear alkanes, providing a detailed compositional fingerprint. copernicus.orgcopernicus.org

Development and Validation of Reference Standards for Quantitative Analysis in Research

Accurate quantitative analysis is fundamentally dependent on the availability of high-purity reference standards. researchgate.net For this compound, certified reference materials (CRMs) are necessary to ensure the traceability and reliability of analytical results.

The development of a reference standard involves the synthesis of the compound at a very high purity, followed by rigorous characterization to confirm its identity and establish its purity value with a stated uncertainty. Organizations such as the National Institute of Standards and Technology (NIST) and commercial suppliers produce reference materials under stringent quality control protocols, often in accordance with standards like ISO 17034. lgcstandards.comnist.gov

Validation of an analytical method using these standards is a formal process to confirm that the method is suitable for its intended purpose. researchgate.netnih.gov Key validation parameters include:

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing a CRM.

Precision: The degree of agreement among a series of individual measurements, expressed as standard deviation or relative standard deviation.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.

Analytical Strategies for Purity Assessment and Isomeric Differentiation of this compound

Assessing the purity of a this compound sample involves identifying and quantifying any impurities, which are often its own isomers. hotowntech.com Differentiating among the 27 possible C12 pentamethylheptane isomers is an analytical challenge due to their similar physicochemical properties. hotowntech.com

High-resolution capillary GC is the primary tool for this purpose. lucideon.comvurup.sk By using a long capillary column with a non-polar stationary phase and optimizing the temperature program, many isomers can be separated based on subtle differences in their boiling points and molecular shapes. researchgate.net The more branched and compact an isomer is, the lower its boiling point and retention time compared to a less branched isomer of the same carbon number.

For mixtures where GC resolution is insufficient, GCxGC offers superior separating power. copernicus.org Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed as a complementary technique. Advanced NMR experiments, such as 2D DQF-COSY, can provide detailed structural information, allowing for the characterization and even quantification of different types of submolecular groups within a mixture of branched and linear alkanes, thereby helping to differentiate isomers. nih.gov

Role of 2,2,4,4,6 Pentamethylheptane in Fundamental Chemical Research and Methodological Development

Utilization as a Reference Standard in Chromatographic and Spectroscopic Method Validation

In analytical chemistry, the validation of new methods is crucial to ensure the reliability, accuracy, and reproducibility of experimental data. researchgate.netresearchgate.net 2,2,4,4,6-Pentamethylheptane is employed as a reference standard in the validation of chromatographic and spectroscopic techniques due to its high purity, stability, and well-characterized physical and spectral properties. lgcstandards.comnist.govnist.gov

Method validation involves assessing several performance parameters, including linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ). gavinpublishers.comiosrphr.orgikev.org As a reference standard, a precisely known concentration of this compound can be used to calibrate instruments and verify these parameters. For instance, in gas chromatography (GC), its retention time serves as a reliable benchmark for the identification of branched alkanes in complex hydrocarbon mixtures. nist.govnist.gov In spectroscopy, its distinct mass spectrum and infrared (IR) absorption patterns are used to confirm instrument performance and aid in the structural elucidation of similar compounds. nist.govnist.govchemicalbook.com The availability of its spectral data in databases like the NIST Chemistry WebBook facilitates its use as a standard for comparison. nist.govnist.govnist.gov

Table 1: Key Identifiers and Properties of this compound for Use as a Reference Standard

| Identifier/Property | Value/Data | Source |

|---|---|---|

| CAS Registry Number | 13475-82-6 | nist.gov |

| Molecular Formula | C₁₂H₂₆ | nist.gov |

| Molecular Weight | 170.3348 g/mol | nist.gov |

| IUPAC Name | 2,2,4,6,6-Pentamethylheptane (B104275) | nist.gov |

| Purity | Available in high purity grades (e.g., >98.0% or ≥99.0%) | thegoodscentscompany.comtcichemicals.com |

| Boiling Point | 177.00 to 178.00 °C at 760 mm Hg | thegoodscentscompany.com |

Investigation of Branched Alkane Behavior in Model Systems for Physical Organic Chemistry

The unique steric and electronic properties of highly branched alkanes significantly influence their physical and chemical behavior. This compound serves as an important model compound for studying these effects in the field of physical organic chemistry. Its structure, which features two quaternary carbon centers and one tertiary center, provides a stark contrast to its linear isomer, n-dodecane, allowing for systematic investigations into the consequences of branching.

Research using this compound helps elucidate how molecular shape affects properties such as viscosity, density, boiling point, and intermolecular interactions. For example, studies comparing the bioconcentration of n-dodecane and this compound in fish demonstrated that the branched isomer could be quantified in tissue while the linear isomer was not detected, suggesting that the molecular structure significantly impacts metabolic pathways and bioaccumulation. nih.gov Such studies are critical for understanding the environmental fate of petroleum hydrocarbons. nih.gov Furthermore, thermodynamic investigations into its mixing behavior with other liquids, such as chlorobenzene and l-chloronaphthalene, provide fundamental data on excess heat capacity and other mixing functions, contributing to models of liquid-state interactions. nist.gov

Table 2: Comparison of Physical Properties between n-Dodecane and this compound

| Property | n-Dodecane (Linear) | This compound (Branched) |

|---|---|---|

| Molecular Formula | C₁₂H₂₆ | C₁₂H₂₆ |

| Molecular Weight | 170.34 g/mol | 170.34 g/mol |

| Boiling Point | 216.3 °C | 177-178 °C |

| Bioconcentration Factor (BCF) | Upper limit estimated at 240 L/kg | Ranges between 880 and 3,500 L/kg |

Contribution to the Understanding of Hydrocarbon Combustion Mechanisms in Fundamental Research

Detailed chemical kinetic models are essential tools for understanding and predicting the combustion behavior of fuels. osti.govresearchgate.net These models consist of thousands of elementary reactions that describe the complex oxidation and pyrolysis pathways of fuel molecules. uic.edullnl.gov this compound, as a representative of the highly branched dodecane (B42187) isomers found in practical fuels like diesel and jet fuel, plays a role in the development and validation of these comprehensive combustion mechanisms. monumentchemical.com

The combustion characteristics of an alkane are strongly dependent on its molecular structure. Linear alkanes, like n-heptane (a primary reference fuel), and highly branched alkanes exhibit different ignition delay times, flame speeds, and pollutant formation tendencies. osti.govfrontiersin.org By studying the combustion of pure compounds like this compound in controlled environments such as shock tubes and rapid compression machines, researchers can isolate the reaction pathways specific to branched structures. osti.govllnl.gov This experimental data is then used to test and refine the accuracy of kinetic models. semanticscholar.org An accurate model must be able to predict the behavior of not only simple, linear fuels but also complex, branched molecules, making this compound a key validation species for next-generation fuel models. frontiersin.org

Studies of Intermolecular Interactions and Solvation Properties in Non-Polar Media

As a non-polar, aprotic molecule, this compound interacts with other molecules primarily through weak van der Waals forces, specifically London dispersion forces. harvard.edu Its bulky, globular structure, resulting from extensive methyl branching, prevents close packing and influences how it solvates other non-polar molecules. This makes it a useful compound for fundamental studies of intermolecular interactions and solvation in non-polar media. tiiips.comhotowntech.com

Researchers use it as a component in solvent mixtures to probe the thermodynamics of solutions. nist.gov For example, measuring the excess heat capacities and other thermodynamic properties of its mixtures with compounds like l-chloronaphthalene provides insight into the liquid structure and the nature of interactions between branched alkanes and other solutes. nist.gov Unlike linear alkanes, which can align to maximize surface contact, the sterically hindered shape of this compound creates unique solvation environments. Studying these systems helps to refine theoretical models that predict the behavior of complex non-polar solutions, which are relevant in fields ranging from petroleum chemistry to materials science. harvard.edu

Application in the Research and Development of New Catalysts and Materials

In the petroleum refining industry, catalytic processes such as hydroisomerization and hydrocracking are vital for converting low-octane linear paraffins into high-octane branched isomers suitable for gasoline blending. mdpi.comtudelft.nl this compound is an example of a desirable, highly branched product from the isomerization of dodecane. cup.edu.cn Consequently, it serves as a benchmark molecule in the research and development of new catalysts designed to maximize the yield of such isomers.

Research in this area often focuses on bifunctional catalysts, typically containing a noble metal (like platinum) on an acidic support (such as a zeolite). mdpi.comnih.gov The goal is to design catalysts with specific pore structures and acid site distributions that favor isomerization pathways over hydrocracking, which breaks the carbon backbone into smaller, less valuable molecules. cup.edu.cnresearchgate.net By analyzing the product distribution from the catalytic conversion of model feedstocks like n-dodecane or n-heptadecane, researchers can assess a catalyst's selectivity towards producing specific isomers, including this compound. cup.edu.cnnih.gov These fundamental studies are crucial for engineering more efficient and selective catalysts for the production of high-quality fuels. mdpi.com

Comparative Studies and Isomeric Analysis of 2,2,4,4,6 Pentamethylheptane

Structural and Conformational Comparisons with Other Highly Branched Heptane (B126788) Isomers

The structure of 2,2,4,4,6-pentamethylheptane, a highly branched isomer of dodecane (B42187), dictates its unique physical and chemical properties. Unlike its linear counterpart, n-dodecane, which is a flexible chain, the extensive methyl branching in this compound creates significant steric hindrance. This crowding influences bond angles and lengths, forcing the carbon backbone into specific, relatively rigid conformations to minimize repulsive forces between the bulky methyl and tert-butyl groups.

Conformational analysis, which examines the spatial arrangement of atoms resulting from rotation around single bonds, is critical for understanding such molecules. ucl.ac.uk For alkanes, the most stable conformations are typically staggered, where substituents on adjacent carbons are as far apart as possible, minimizing torsional strain. rsc.org However, in highly congested molecules like this compound, ideal staggered conformations may not be achievable without inducing severe steric strain (van der Waals repulsion) between non-bonded groups.

The presence of quaternary carbons (carbons bonded to four other carbons), such as C2 and C4 in this compound, severely restricts rotational freedom compared to the C-C bonds in n-dodecane. The molecule is forced to adopt a conformation that represents a compromise between minimizing torsional strain and avoiding steric clash. This contrasts with less branched isomers like 2-methylundecane (B1362468) or even other pentamethylheptanes with different substitution patterns, where greater conformational flexibility exists. Molecular mechanics calculations on similarly crowded hydrocarbons have shown that ground state conformations can be significantly distorted from idealized staggered arrangements. ucl.ac.uk

Comparative Reactivity and Stability Investigations Among Branched Alkane Analogues

A fundamental principle in alkane chemistry is that branching increases thermodynamic stability. nih.gov Branched alkanes generally have lower heats of combustion and more negative heats of formation compared to their linear isomers, indicating they exist in a lower energy state. stackexchange.com This increased stability is attributed to a combination of factors, including electrostatic effects and electron correlation. nih.gov

Research has quantified this stability difference for dodecane isomers. The energy of isomerization for the conversion of n-dodecane to 2,2,4,6,6-pentamethylheptane (B104275) has been determined, providing a direct measure of the enhanced stability of the branched structure. nist.gov

Comparative Stability of Dodecane Isomers

| Isomerization Reaction | Energy of Isomerization (ΔrH°) | Reference |

|---|---|---|

| n-Dodecane → 2,2,4,6,6-Pentamethylheptane | -12.2 ± 1.4 kJ/mol | nist.gov |

While thermodynamically more stable, branched alkanes can exhibit higher reactivity in certain reactions. quora.com Reactions involving the formation of carbocation or free-radical intermediates, such as catalytic cracking or free-radical halogenation, proceed preferentially at the most substituted carbon atoms. This is because tertiary carbocations and tertiary radicals are significantly more stable than their secondary or primary counterparts. libretexts.org Therefore, the tertiary hydrogen at the C6 position in this compound would be a favored site of abstraction in such reactions compared to the numerous secondary hydrogens in n-dodecane.

Analytical Challenges in Differentiating Highly Branched Isomers

The differentiation and identification of highly branched alkane isomers like this compound present significant analytical challenges, particularly when they are components of complex hydrocarbon mixtures such as fuels or lubricants. copernicus.org The two primary analytical techniques, gas chromatography and mass spectrometry, both encounter difficulties.

Gas Chromatography (GC): The separation of isomers by GC is based on differences in their boiling points and interactions with the stationary phase of the column. vurup.sk Highly branched alkanes tend to be more volatile (have lower boiling points) than their linear isomers. However, different branched isomers with the same carbon number often have very similar boiling points, leading to co-elution or poor resolution on standard non-polar GC columns. unl.edu

To overcome this, analysts rely on the Kováts retention index (RI), a standardized measure that compares the retention time of a compound to that of adjacent n-alkanes. tuwien.atnist.gov Even so, isomers can have very close RI values, making definitive identification difficult without authentic standards. tuwien.at Advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) may be required to achieve the necessary separation for complex samples containing numerous C12 isomers. copernicus.orgresearchgate.net

Illustrative GC Retention Indices on a Non-Polar Phase

| Compound | Kováts Retention Index (I) | Reference |

|---|---|---|

| n-Dodecane | 1200 | nih.govnist.gov |

| 2,2,4,6,6-Pentamethylheptane | ~990 - 1003 | nih.gov |

Mass Spectrometry (MS): Mass spectrometry identifies compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. For highly branched alkanes, the molecular ion peak (M⁺), which corresponds to the intact molecule's mass, is often very weak or completely absent. whitman.edu This is because the energetically unstable molecular ion readily fragments at the points of branching to form more stable carbocations. libretexts.orgchemguide.co.uk

For this compound, cleavage is favored at the quaternary carbons, leading to the formation of stable tertiary carbocations. This results in a complex spectrum dominated by fragment ions, making it difficult to deduce the original molecular weight and structure. While linear alkanes show a characteristic fragmentation pattern with clusters of ions separated by 14 mass units (-CH₂-), branched isomers show dominant peaks corresponding to the most stable fragments. whitman.edudocbrown.info Isomers that can produce the same stable fragments (e.g., a tert-butyl cation at m/z 57) can be difficult to distinguish by MS alone. chemguide.co.uk

Characteristic Mass Spectral Fragments (m/z)

| Compound | Molecular Ion (M⁺) | Major Fragment Ions | Reference |

|---|---|---|---|

| n-Dodecane (C₁₂H₂₆) | 170 (present, but can be weak) | 43, 57, 71, 85 | whitman.edu |

| 2,2,4,6,6-Pentamethylheptane (C₁₂H₂₆) | 170 (typically absent) | 57, 85, 99, 113 | nih.gov |

Impact of Branching on Molecular Properties from a Research Perspective (e.g., Diffusion)

From a research perspective, the degree of branching has a profound and predictable impact on key molecular properties.

Boiling and Melting Points: Increased branching generally lowers the boiling point of an alkane. quora.com The more compact, spherical shape of a highly branched isomer like this compound reduces the available surface area for intermolecular contact compared to the elongated n-dodecane molecule. This weakening of the London dispersion forces means less energy is required to transition from the liquid to the gas phase. Conversely, the melting point can increase with branching if the molecular shape allows for more efficient packing into a crystal lattice.

Diffusion: The diffusion coefficient, a measure of the rate at which molecules move through a medium, is also heavily influenced by molecular shape and size. Studies on alkane isomers have shown that more compact and rigid molecules often exhibit higher diffusion coefficients than their longer, more flexible counterparts. researchgate.net The more spherical shape of a highly branched isomer can lead to faster diffusion in various media. For instance, a comparative study on the bioconcentration of n-dodecane and 2,2,4,6,6-pentamethylheptane in fish suggested different transport and metabolic behaviors, stemming from their distinct physical properties. nih.gov

Physical and Transport Properties of Dodecane Isomers

| Property | n-Dodecane | 2,2,4,6,6-Pentamethylheptane |

|---|---|---|

| Boiling Point (°C) | 216.3 | 177-178 |

| Density (g/cm³ at 20°C) | 0.749 | ~0.74 |

| Self-Diffusion Coefficient in liquid (x 10⁻⁹ m²/s at ~300K) | ~0.5 - 0.6 | Expected to be higher than n-dodecane |

Future Research Directions and Emerging Methodologies for Branched Alkanes

Application of Machine Learning and Artificial Intelligence in Predicting Branched Alkane Behavior

The complexity of branched alkanes presents a significant challenge for predicting their physical and chemical properties. Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools to overcome these challenges, offering swift and precise calculations that can outperform conventional methods. bme.huresearchgate.net These computational approaches are being trained on vast datasets to model the intricate relationships between molecular structure and macroscopic behavior.

Artificial neural networks (ANNs) and other ML algorithms are being developed to accurately forecast key properties such as boiling points, melting points, flashpoints, viscosity, and density for a wide range of hydrocarbons, including linear, single-branched, and double-branched alkanes. bme.huarxiv.orgresearchgate.netescholarship.org These models can be trained using fragmented data, leveraging property-property correlations to enhance predictive accuracy. arxiv.orgresearchgate.net For instance, ML models have demonstrated superior performance in predicting flashpoints for all hydrocarbon types and have excelled in predicting boiling and melting points for the majority of them when compared to traditional group contribution models. bme.hu

Key research findings in this area include:

Property Prediction: Neural networks can establish correlations between the degree of branching and properties like boiling point, heat capacity, and vapor pressure. arxiv.orgresearchgate.net

Model Accuracy: ML-based models have achieved high coefficients of determination (R²) for predicting density (99.6%) and dynamic viscosity (97.7%) for complex hydrocarbons. escholarship.org

Data-Driven Discovery: By analyzing large datasets, AI can identify erroneous experimental data in existing literature and help in the design of new molecules with desired properties. arxiv.orgresearchgate.net The integration of AI with quantum chemistry is also accelerating in silico chemical experiments. yandypress.com

Accelerating Development: These predictive tools are crucial for the rapid and cost-effective design of novel e-fuels and customized additives, reducing the reliance on expensive and time-consuming experimental measurements. researchgate.net

The table below illustrates the comparative performance of AI models against conventional methods for predicting hydrocarbon properties.

| Property | Hydrocarbon Types Where AI Excels (out of 8) |

| Boiling Point | 5 |

| Melting Point | 7 |

| Flashpoint | 8 |

This data demonstrates the superior predictive capabilities of AI models in estimating key physical properties of various hydrocarbons. bme.hu

Exploration of Novel Sustainable Synthetic Routes and Biocatalysis

The chemical industry's traditional reliance on fossil fuels for producing branched alkanes is prompting a shift towards more sustainable and renewable alternatives. nih.gov A significant area of research is the development of synthetic routes that utilize biomass as a feedstock. nih.govresearchgate.net This involves integrated chemo- and biotechnological strategies to convert biomass into valuable branched alkanes for fuels and chemicals. nih.gov

Biocatalysis, in particular, offers a promising avenue for the green production of alkanes. nih.gov Metabolic engineering of microorganisms is being explored to create cellular factories capable of biosynthesizing alkanes and alkenes. nih.gov While some microorganisms naturally produce these hydrocarbons, their yields are typically very low. nih.gov Therefore, research is focused on engineering metabolic pathways into more robust host organisms like E. coli and Saccharomyces cerevisiae. nih.govrsc.org

Key advancements and strategies in this field include:

Cascade Biocatalysis: A novel strategy integrates a CvFAP-lipase cascade system within a three-liquid-phase system (TLPS). This enhances mass transfer and light penetration, protecting the cell membrane and achieving alkane yields exceeding 90% from fatty acid substrates. doaj.org

Engineered Pathways: Cyanobacterial enzymes, such as acyl-acyl carrier protein reductase (AAR) and aldehyde-deformylating oxygenase (ADO), have been successfully expressed in engineered strains to produce primarily C15 and C17 alkanes. nih.gov

Upcycling of Waste: Researchers are developing one-pot processes to convert waste polyethylene into gasoline-range branched alkanes with high selectivity (over 90%) using specialized catalysts like SO₄/ZrO₂-Al₂O₃. researchgate.net

De Novo Synthesis: Targeted, de novo synthesis of densely-branched, high-octane isoalkanes from biomass is being investigated as an alternative to traditional refining of bio-oils. researchgate.net

These sustainable approaches represent a critical step toward reducing the carbon footprint of the chemical industry and creating a circular economy for plastics and other materials. axa-research.org

Advanced In Situ Spectroscopic Techniques for Reaction Monitoring and Mechanistic Insights

A deeper understanding of the reaction mechanisms involved in alkane synthesis and functionalization is crucial for designing more efficient and selective catalysts. Advanced in situ spectroscopic techniques are indispensable tools for observing these processes in real-time, providing unprecedented insights into reaction intermediates and pathways. acs.org

Techniques like Infrared (IR) spectroscopy, Raman spectroscopy, and mass spectrometry are being applied to monitor complex catalytic reactions as they occur. asme.orgacs.org In situ Fourier transform infrared (FTIR) spectroscopy, for example, can be used to identify surface intermediates and elucidate the role of different species in a reaction, such as the dual role of CO₂ in propane aromatization where it facilitates the removal of active hydrogen and gets incorporated into the final product. acs.org

Recent applications of these techniques include:

Identifying Adsorbates: A combination of computational methods and in situ spectroscopy is needed to identify dominant adsorbates on catalyst surfaces during reactions like n-alkane dehydrogenation. acs.org

Elucidating Reaction Pathways: These methods have been critical in understanding the mechanisms of C-H bond activation and the coconversion of alkanes and CO₂, revealing how intermediates migrate and contribute to product selectivity. acs.org

High-Resolution Analysis: The development of high-resolution spectrometers with improved optics and detectors enhances the sensitivity and accuracy of measurements, allowing for the detailed analysis of complex samples and subtle spectral features. longdom.org

Integration with AI: The integration of machine learning algorithms with spectroscopic data analysis is automating data processing and pattern recognition, leading to faster and more accurate interpretation of complex spectra. longdom.orgspectroscopyonline.com

The table below summarizes key spectroscopic techniques and their applications in hydrocarbon analysis.

| Spectroscopic Technique | Primary Application in Hydrocarbon Chemistry |

| Infrared (IR) Spectroscopy | Probes vibrational modes to identify functional groups and molecular structures in solids, liquids, and gases. longdom.org |

| Mass Spectrometry (MS) | Used in conjunction with gas chromatography (GC/MS) to separate and identify different hydrocarbon fractions. mdpi.com |

| Raman Spectroscopy | Complements IR spectroscopy for analyzing molecular vibrations and identifying hydrocarbon types. asme.org |

| In Situ FTIR | Monitors reactions in real-time to identify surface intermediates and understand catalytic mechanisms. acs.org |

Development of New Catalytic Systems for Selective Alkane Functionalization

The chemical inertness of alkanes, characterized by strong, non-polar C-H bonds, makes their selective functionalization a significant chemical challenge. rsc.orgrsc.org A major goal is to convert abundant and low-cost alkanes into more valuable functionalized organic compounds through direct C-H bond activation. rsc.orggoogle.com Research is focused on designing highly active, selective, and long-lived catalysts that can operate under mild conditions. nih.gov

Transition metal catalysis is at the forefront of this effort, with strategies including radical-initiated functionalization, carbene/nitrene insertion, and direct C-H bond activation at a metal center. rsc.org The development of catalysts that can selectively target specific C-H bonds (e.g., primary vs. tertiary) is a key objective. rsc.org

Promising research directions in catalysis include:

Homogeneous Catalysis: Pincer-ligated iridium complexes have shown high selectivity for the dehydrogenation of n-alkanes at the terminal position. acs.org Other systems based on rhodium and platinum are being explored for reactions like borylation and oxidation. rsc.org

Photocatalysis: Hydrogen atom transfer (HAT) photocatalysis has emerged as a mild strategy for C-H functionalization, using light to generate reactive alkyl radicals from feedstock alkanes. researchgate.net

Electrocatalysis: Time-dependent potential modulation in electrocatalysis enables challenging n-alkane transformations, such as dehydrogenation to alkenes, at room temperature. acs.org

Bio-inspired Catalysts: The design of new bio-inspired metal complex catalysts is a potential route to discovering systems capable of oxidizing alkanes with high efficiency under mild conditions. researchgate.net

Earth-Abundant Metals: While platinum group metals are effective, there is a growing interest in developing efficient dehydrogenation and functionalization catalysts based on more earth-abundant and less expensive base metals. rsc.org

The ultimate goal is to develop commercially viable, large-scale processes that exhibit near-perfect atom economy, using inexpensive reagents like oxygen and producing benign or valuable byproducts such as H₂. nih.gov

Role of 2,2,4,4,6-Pentamethylheptane in Advancing Fundamental Hydrocarbon Chemistry

While specific research highlighting this compound as a key molecule in advancing fundamental hydrocarbon chemistry is not prominent in the literature, its structure is representative of highly branched alkanes, which are crucial for both practical applications and theoretical understanding. youtube.comthoughtco.comopentextbc.ca Highly branched alkanes like this compound serve as important models for studying the relationship between molecular structure and physical properties.

The importance of highly branched alkanes in fundamental chemistry includes:

Isomerism Studies: Branched alkanes are isomers of their straight-chain counterparts, possessing the same molecular formula but different structures and properties. lumenlearning.com The study of these differences, such as the lower boiling points of branched alkanes due to reduced intermolecular forces, is fundamental to organic chemistry. youtube.com

Combustion and Fuel Science: The high degree of branching in molecules like this compound is directly related to high octane (B31449) ratings in gasoline, which prevents engine knocking. youtube.comthoughtco.com Understanding the combustion chemistry of such molecules is vital for developing more efficient and cleaner fuels.

Catalytic Reforming: The conversion of straight-chain alkanes into branched isomers (isomerism) is a cornerstone of the petroleum industry, used to improve the octane number of fuel. thoughtco.com Highly branched structures are the target molecules in these catalytic processes, driving research into catalyst design and reaction mechanisms.

Conformational Analysis: The steric hindrance caused by the multiple methyl groups in a compact structure like this compound makes it an interesting subject for conformational analysis, helping to refine computational models of molecular mechanics and dynamics.

Although this compound itself may not be a widely studied individual compound, it embodies the structural features that are at the heart of much of the past, present, and future research in hydrocarbon chemistry.

Q & A

Q. What experimental methods are recommended for identifying 2,2,4,4,6-Pentamethylheptane in complex hydrocarbon mixtures?

GC/MS analysis is the primary method, utilizing fragmentation patterns (e.g., m/z 71, 85, 99) to distinguish it from isomers. Comparisons with authenticated standards are critical for peak assignment, as demonstrated in ASTM-compliant analyses of jet fuel samples .

Q. How does the thermal stability of this compound compare to linear alkanes in high-temperature applications?

Its branched structure reduces thermal decomposition rates. At 450°C, experimental rate constants (e.g., 0.66 s⁻¹) align with predictions from the Radical Stability Index (RSI) model, which accounts for primary, secondary, and tertiary carbon centers. This stability makes it suitable for thermally stable jet fuels .

Q. What are the key physicochemical properties of this compound relevant to fuel formulation?

Critical parameters include:

- Density : 0.7566 g/cm³

- Flash point : >93°C (high-flash-point liquid)

- Viscosity : Measured in binary mixtures with n-dodecane or heptamethylnonane at 0.1 MPa (293–373 K) . These properties influence combustion efficiency and safety in aviation fuels.

Advanced Research Questions

Q. How can contradictions in bioconcentration data for branched alkanes like this compound be resolved?

While its log Kow (octanol-water partition coefficient) suggests moderate hydrophobicity, experimental bioconcentration factors (BCFs) in fathead minnows are lower than predicted due to steric hindrance from branching. Use compartmental pharmacokinetic models to account for metabolic degradation pathways .

Q. What computational methods validate the thermodynamic stability of this compound relative to n-dodecane?

The isomerization energy (ΔH) from n-dodecane to this compound is calculated via calorimetry. Reported values (e.g., −12.3 kJ/mol) confirm its lower enthalpy, favoring branched structures in equilibrium conditions .

Q. How do impurities in synthetic this compound affect its performance in catalytic cracking studies?

Trace linear alkanes or unsaturated precursors (e.g., 2,4,4,6,6-pentamethylhept-1-ene) can alter reaction pathways. Purify samples via fractional distillation and validate purity using GC×GC-MS to isolate paraffinic peaks from contaminants .

Q. What strategies mitigate oxidative degradation of this compound in long-term storage?

Avoid contact with strong oxidizers (e.g., HNO₃, O₃) and store under inert gas (N₂/Ar). Monitor peroxide formation via iodometric titration, as its tertiary C-H bonds are susceptible to radical-initiated oxidation .

Methodological Notes

- Synthesis : Catalytic oligomerization of iso-butene precursors followed by hydrogenation yields high-purity product. Verify via NMR (¹³C shifts at 22–28 ppm for quaternary carbons) .

- Toxicity Testing : Use OECD 305 guidelines for bioconcentration studies, noting its low acute toxicity (LD50 >2000 mg/kg in rodents) but potential for bioaccumulation in lipid-rich tissues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.